molecular formula C18H13ClN2O B5566918 4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide

4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide

Cat. No.: B5566918
M. Wt: 308.8 g/mol
InChI Key: XCQOCKXVVFUXSZ-UDWIEESQSA-N
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Description

4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide is a chemical compound known for its versatile applications in various fields, including medicinal chemistry and material science. This compound is a derivative of benzohydrazide and features a naphthalene ring system, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde and benzohydrazide. The reaction is carried out in ethanol with a few drops of acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to specific proteins, altering their function and leading to biological effects like inhibition of cancer cell proliferation . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(E)-naphthalen-2-ylmethylidene]benzohydrazide is unique due to its naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to biological targets and its potential as a versatile ligand in coordination chemistry.

Properties

IUPAC Name

4-chloro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQOCKXVVFUXSZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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